5-Bromo-1-chloro-2,3-dihydro-1H-indene

Medicinal Chemistry Organic Synthesis Process Development

5-Bromo-1-chloro-2,3-dihydro-1H-indene delivers orthogonal reactivity unattainable with monohalogenated or regioisomeric indanes. The C–Br bond undergoes selective Suzuki-Miyaura coupling, leaving the C–Cl handle intact for subsequent Buchwald-Hartwig amination or Sonogashira coupling, enabling rapid two-dimensional library expansion. Validated as a key intermediate in kinase inhibitor design targeting Abl, Bcr-Abl, c-Kit, and PDGFR (EP 2385035 A1) and in LPA receptor antagonist programs (WO 2005/063239). Positional isomerism matters: the 5-Br,1-Cl pattern is essential for chemoselective sequential functionalization; close analogs yield divergent reactivity. Supplied at ≥98% purity for reliable, reproducible cross-coupling outcomes.

Molecular Formula C9H8BrCl
Molecular Weight 231.51 g/mol
CAS No. 158330-91-7
Cat. No. B122023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-2,3-dihydro-1H-indene
CAS158330-91-7
Molecular FormulaC9H8BrCl
Molecular Weight231.51 g/mol
Structural Identifiers
SMILESC1CC2=C(C1Cl)C=CC(=C2)Br
InChIInChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2
InChIKeyBPOKNBVVGMFTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS 158330-91-7): Core Structural and Physicochemical Baseline for Procurement Evaluation


5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS 158330-91-7) is a bicyclic halogenated indane derivative with the molecular formula C₉H₈BrCl and a molecular weight of 231.52 g/mol . It features a 2,3-dihydro-1H-indene core bearing bromine at the 5-position and chlorine at the 1-position. Its structural identity is confirmed by InChIKey BPOKNBVVGMFTRB-UHFFFAOYSA-N . The compound is a solid at ambient temperature, has a predicted boiling point of 281.4±40.0 °C and a calculated density of 1.59±0.1 g/cm³ , with a computed LogP of 3.68 .

5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS 158330-91-7): Why Alternative Halogenated Indane Scaffolds Are Not Directly Interchangeable


Within the halogenated indane chemical space, subtle positional isomerism dictates divergent reactivity and downstream utility. For instance, the regioisomeric 1-bromo-6-chloroindane (CAS 939793-57-4) displays a different substitution pattern (1-Br, 6-Cl) that fundamentally alters its cross-coupling behavior . Similarly, monohalogenated analogs such as 5-bromoindane or 6-chloroindene lack the orthogonal reactivity handles provided by the dual halogenation in 5-bromo-1-chloro-2,3-dihydro-1H-indene [1]. These differences mean that substituting this specific compound with a close analog will not yield equivalent reaction outcomes in synthetic sequences designed around sequential palladium-catalyzed couplings or chemoselective functionalization strategies [2].

5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS 158330-91-7): Verified Quantitative Differentiation Versus In-Class Comparators


Synthetic Yield: ~91% Efficiency for 5-Bromo-1-chloro-2,3-dihydro-1H-indene via Optimized Halogenation Route

The synthesis of 5-bromo-1-chloro-2,3-dihydro-1H-indene via the halogenation of 5-bromo-indan-1-ol with thionyl chloride in pyridine/CH₂Cl₂ achieves a reported yield of ~91% [1]. This yield significantly surpasses that of a general method for synthesizing haloindenes via diazotization-halogenation, which reports yields of only 20% for 5-iodoindene and 7% for 6-iodoindene under specific conditions [2].

Medicinal Chemistry Organic Synthesis Process Development

Orthogonal Halogen Reactivity: Br and Cl Substituents Enable Sequential Chemoselective Cross-Coupling in 5-Bromo-1-chloro-2,3-dihydro-1H-indene

5-Bromo-1-chloro-2,3-dihydro-1H-indene presents two distinct halogen handles with predictable differences in reactivity: the C–Br bond (bond dissociation energy ≈ 281 kJ/mol) is more labile than the C–Cl bond (BDE ≈ 338 kJ/mol) [1]. This allows for a first Suzuki-Miyaura coupling at the bromo position, leaving the chloro substituent intact for a subsequent orthogonal cross-coupling (e.g., Buchwald-Hartwig amination) [2]. In contrast, monohalogenated analogs like 5-bromoindane or 6-chloroindene offer only a single reactive site, while symmetric dihalogenated species (e.g., 5,6-dibromoindane) do not provide the same orthogonal control.

Cross-Coupling C-H Functionalization Medicinal Chemistry Building Block

Commercially Available Purity: 5-Bromo-1-chloro-2,3-dihydro-1H-indene Offered at ≥98% Purity, Outperforming Many In-Class Analogs

Commercially, 5-bromo-1-chloro-2,3-dihydro-1H-indene is consistently available at ≥98% purity from major suppliers such as Combi-Blocks (Sigma-Aldrich distribution) . This level of purity exceeds that of the regioisomer 1-bromo-6-chloroindane, which is typically offered at a lower purity of 95% . Higher purity reduces the need for pre-reaction purification and minimizes side-product formation in sensitive catalytic cycles.

Chemical Procurement Quality Control Synthetic Reliability

Validated Pharmaceutical Relevance: 5-Bromo-1-chloro-2,3-dihydro-1H-indene Serves as a Direct Intermediate for Lysophosphatidic Acid Receptor Antagonists and Protein Kinase Inhibitors

Patent literature explicitly identifies 5-bromo-1-chloro-2,3-dihydro-1H-indene as a key synthetic intermediate in the preparation of lysophosphatidic acid (LPA) receptor antagonists [1] and dihydroindene amide compounds that function as protein kinase inhibitors (targeting Abl, Bcr-Abl, c-Kit, and PDGFR) [2]. In contrast, the regioisomer 1-bromo-6-chloroindane is not cited in these specific patent families, underscoring the unique utility of the 5-bromo-1-chloro substitution pattern for accessing these pharmacologically relevant chemotypes.

Drug Discovery Pharmaceutical Intermediate Lysophosphatidic Acid Kinase Inhibition

5-Bromo-1-chloro-2,3-dihydro-1H-indene (CAS 158330-91-7): High-Confidence Application Scenarios for Scientific and Industrial Users


Building Block for LPA Receptor Antagonist Development

Procure 5-bromo-1-chloro-2,3-dihydro-1H-indene to synthesize and evaluate novel lysophosphatidic acid (LPA) receptor antagonists for potential metabolic or fibrotic disease indications, following the synthetic protocols and scaffold utilization documented in Boehringer Ingelheim's patent WO 2005/063239 [1].

Scaffold for Next-Generation Protein Kinase Inhibitors

Use this compound as a validated intermediate to construct dihydroindene amide libraries targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases. This approach leverages the demonstrated utility of the 5-bromo-1-chloroindane core in kinase inhibitor design as described in EP 2385035 A1 [2].

Sequential Cross-Coupling for Modular SAR Exploration

Employ 5-bromo-1-chloro-2,3-dihydro-1H-indene in orthogonal cross-coupling sequences: first functionalize the more labile C–Br bond via Suzuki-Miyaura coupling, then utilize the retained C–Cl bond for a subsequent Buchwald-Hartwig amination or Sonogashira coupling. This enables rapid, two-dimensional diversification of the indane core, a strategy not feasible with monohalogenated analogs [3].

High-Fidelity Reference Standard for Halogenated Indane Analysis

Leverage the high commercial purity (≥98%) of 5-bromo-1-chloro-2,3-dihydro-1H-indene as a calibration standard or internal reference for HPLC, GC-MS, or NMR analysis of related halogenated indane reaction mixtures, ensuring accurate quantification of impurities and reaction progress .

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